AMG-Tie2-1

Angiogenesis Tie2 Kinase Inhibition

Researchers studying vascular biology often face inconsistent potency across Tie2 inhibitor batches, leading to variable target engagement. AMG-Tie2-1 resolves this with rigorously characterized, batch-verified dual inhibition: • Sub-nanomolar Tie2 potency (IC50=1 nM) and balanced VEGFR2 activity (IC50=3 nM) in HTRF assays. • Validated cellular target engagement (IC50=10 nM in EA.hy926 autophosphorylation assay). • Serves as a benchmark for selectivity window studies vs. more selective inhibitors (CE-245677, Tie2 kinase inhibitor 1). Supplied with full QC documentation and stable global logistics for uninterrupted research workflows.

Molecular Formula C25H20F3N5O2
Molecular Weight 479.5 g/mol
CAS No. 870223-96-4
Cat. No. B1667046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-Tie2-1
CAS870223-96-4
SynonymsAMG-Tie2-1
Molecular FormulaC25H20F3N5O2
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC
InChIInChI=1S/C25H20F3N5O2/c1-15-8-9-16(22(34)32-18-6-3-5-17(14-18)25(26,27)28)13-21(15)35-23-19(7-4-11-30-23)20-10-12-31-24(29-2)33-20/h3-14H,1-2H3,(H,32,34)(H,29,31,33)
InChIKeyZVIWALRWYYSHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG-Tie2-1: Dual Tie2/VEGFR2 Angiogenesis Inhibitor


AMG-Tie2-1 is a synthetic small molecule inhibitor of the receptor tyrosine kinases Tie2 and VEGFR2, identified as a key tool compound for probing vascular biology and tumor angiogenesis. In biochemical assays, it inhibits Tie2 with an IC50 of 1 nM and VEGFR2 with an IC50 of 3 nM in a homogeneous time-resolved fluorescence (HTRF) format . Its cellular activity is demonstrated by the inhibition of angiopoietin-1-induced Tie2 autophosphorylation in EA.hy926 human endothelial cells with an IC50 of 10 nM [1].

Dual Tie2/VEGFR2 kinase inhibitor for angiogenesis pathway research
Cellular target engagement in human endothelial cell models
Biochemical HTRF assay compatibility for in vitro profiling

AMG-Tie2-1: Substitution Requires Quantitative Justification


The Tie2/VEGFR2 inhibitor class exhibits profound functional divergence driven by differences in biochemical potency, selectivity window, and cellular target engagement. For instance, the early tool compound Tie2 kinase inhibitor 1 (CAS 948557-43-5) displays a Tie2 IC50 of 250 nM , while the clinical candidate CE-245677 achieves 1 nM —a 250-fold difference that fundamentally alters the required dosing and off-target profile. Similarly, dual VEGFR2/Tie2 inhibitors vary in their balance of inhibition: TIE-2/VEGFR-2 kinase-IN-3 shows 6.9 nM (Tie2) and 3.5 nM (VEGFR2) , whereas AMG-Tie2-1 demonstrates 1 nM (Tie2) and 3 nM (VEGFR2) . These quantitative distinctions preclude any assumption of functional equivalence; substituting one compound for another without accounting for these measured differences risks experimental failure and misinterpretation of pathway biology.

Biochemical potency among Tie2 inhibitors can vary >100-fold; direct substitution may alter experimental concentrations and off-target profiles.
Selectivity window differences across compounds may shift kinase engagement patterns, limiting functional comparison without individual characterization.
Cellular target engagement potency can differ significantly; cell-based assay results may not transfer between structurally related inhibitors.

AMG-Tie2-1: Quantitative Comparison to Closest Comparators


Biochemical Potency Against Tie2 Kinase

AMG-Tie2-1 inhibits Tie2 with an IC50 of 1 nM . This potency exceeds that of Tie2 kinase inhibitor 1 (IC50 = 250 nM) by 250-fold and TIE-2/VEGFR-2 kinase-IN-3 (IC50 = 6.9 nM) by nearly 7-fold . It is comparable to the clinical candidate CE-245677 (IC50 = 1 nM) .

Tie2 IC₅₀
Data to verify
1 nM AMG-Tie2-1
250 nM Tie2 kinase inhibitor 1
6.9 nM TIE-2/VEGFR-2 kinase-IN-3
1 nM CE-245677
Supports Tie2 potency ranking across tool compounds
Cross-study comparison; verify original assay conditions for each compound
Angiogenesis Tie2 Kinase Inhibition

Dual Tie2/VEGFR2 Inhibition Profile

AMG-Tie2-1 inhibits VEGFR2 with an IC50 of 3 nM . This dual activity profile differs from Tie2 kinase inhibitor 1, which has >10-fold selectivity against VEGFR2 and PDGFR1β , and from CE-245677, which has >100-fold selectivity against a panel of angiogenic RTKs .

VEGFR2 IC₅₀
Data to verify
3 nM AMG-Tie2-1
>10-fold selectivity Tie2 kinase inhibitor 1
>100-fold selectivity CE-245677
Dual inhibition profile distinct from highly selective Tie2 inhibitors
Potent VEGFR2 inhibition may affect angiogenesis model interpretation
Angiogenesis VEGFR2 Dual Inhibition

Cellular Tie2 Target Engagement

In EA.hy926 human endothelial cells, AMG-Tie2-1 inhibits angiopoietin-1-induced Tie2 autophosphorylation with an IC50 of 10 nM [1]. For comparison, Tie2 Inhibitor 7 has a reported cellular IC50 of 0.3 µM (300 nM) [2], indicating that AMG-Tie2-1 is 30-fold more potent in a cellular context.

Cellular IC₅₀
Reported
10 nM AMG-Tie2-1
300 nM Tie2 Inhibitor 7
Demonstrates target engagement in endothelial cell model
Cellular potency lower than biochemical IC₅₀, consistent with cell permeability
Cellular Assay Autophosphorylation Endothelial Cells

AMG-Tie2-1: Key Applications in Angiogenesis Research


Tumor Angiogenesis: Combined Tie2/VEGFR2 Inhibition

AMG-Tie2-1's balanced dual inhibition of Tie2 (IC50 = 1 nM) and VEGFR2 (IC50 = 3 nM) makes it uniquely suited for studies examining the combined blockade of these two key angiogenic pathways. Its potent cellular activity (IC50 = 10 nM) ensures robust target engagement in endothelial cells, allowing researchers to model the effects of simultaneous pathway disruption in vitro and in vivo [1].

High-Throughput Screening for Tie2-Dependent Phenotypes

The sub-nanomolar biochemical potency of AMG-Tie2-1 against Tie2 (IC50 = 1 nM) enables its use as a high-quality positive control in high-throughput screening campaigns aimed at identifying novel Tie2 modulators. Its low IC50 allows for the use of minimal compound quantities, reducing cost and minimizing solvent interference in automated assays .

Tie2 Inhibitor Selectivity and Efficacy Comparison

As a well-characterized dual inhibitor with defined potency against Tie2 and VEGFR2, AMG-Tie2-1 serves as an essential benchmark compound for evaluating next-generation Tie2 inhibitors. Its distinct profile (1 nM Tie2, 3 nM VEGFR2) contrasts with more selective compounds like Tie2 kinase inhibitor 1 (>10-fold selectivity over VEGFR2) or CE-245677 (>100-fold selectivity), providing a critical reference point for understanding the functional consequences of varying selectivity windows .

Application
Selection Property
Validation Focus
Tumor angiogenesis pathway studies
Dual Tie2/VEGFR2 kinase inhibition profile
Endothelial cell target engagement and downstream signaling response
Tie2 modulator screening assays
Biochemical Tie2 inhibition potency
Assay concentration-response and solvent interference assessment
Tie2 inhibitor selectivity profiling
Defined dual kinase inhibition benchmark
Isoform selectivity window and pathway response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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